Δ2-Cefcapene Pivoxil
Description
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Properties
Molecular Formula |
C₂₃H₂₉N₅O₈S₂ |
|---|---|
Molecular Weight |
567.64 |
Synonyms |
(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-pentenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; |
Origin of Product |
United States |
Foundational & Exploratory
Δ2-Cefcapene Pivoxil as a Cefcapene Pivoxil impurity
Technical Guide: Characterization and Control of -Cefcapene Pivoxil Impurity
Abstract
Cefcapene Pivoxil (CFPN-PI) is an orally active, third-generation cephalosporin ester prodrug. While the pivaloyloxymethyl ester moiety enhances lipophilicity and oral bioavailability, the cephem nucleus is susceptible to specific degradation pathways. Among these, the isomerization of the dihydrothiazine ring double bond from the biologically active
Chemical Basis & Structural Dynamics
The Isomerization Mechanism
The therapeutic efficacy of cephalosporins relies on the strain of the
The formation of
Key Structural Shift:
- (Active): Double bond between C3–C4.
- (Inactive): Double bond between C2–C3.
Mechanistic Pathway Visualization
The following diagram illustrates the base-catalyzed isomerization pathway.
Figure 1: Base-catalyzed tautomerization of the dihydrothiazine ring in Cefcapene Pivoxil.
Analytical Strategy: HPLC Method Development
Separating the
Chromatographic Conditions
The following protocol uses a specific buffering system to suppress ionization of the carboxylic acid (post-hydrolysis) and maintain the stability of the ester during analysis.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | High carbon load provides necessary hydrophobic selectivity for structural isomers. |
| Mobile Phase A | 10 mM Citrate Buffer (pH 2.4) | Low pH suppresses silanol activity and prevents on-column degradation. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for cephalosporins. |
| Elution | Isocratic (55:45 Buffer:ACN) | Stable baseline required for trace impurity quantification. |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |
| Detection | UV at 265 nm | Compromise wavelength; |
| Temperature | 25°C - 30°C | Higher temperatures may induce on-column |
Method Validation Workflow
To ensure the method is "stability-indicating," it must resolve the
Figure 2: Validation logic for ensuring separation of the
Synthesis and Isolation of Reference Standard
To quantify the impurity, you must synthesize the
Synthesis Protocol
Objective: Intentionally drive the
-
Reagents: Cefcapene Pivoxil (API), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1.0 g of Cefcapene Pivoxil in 20 mL of anhydrous DCM.
-
Add 1.5 equivalents of TEA.
-
Stir at room temperature for 4–6 hours. Monitor by TLC or HPLC.
-
Observation: The equilibrium will shift toward the thermodynamically stable
isomer.
-
-
Work-up:
-
Wash the organic layer with dilute HCl (0.1 N) to remove excess TEA (perform quickly to avoid acid hydrolysis of the ester).
-
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
The crude residue will be a mixture. Purify via Preparative HPLC or flash chromatography (Silica gel) using a gradient of Hexane:Ethyl Acetate.
-
Note: The
isomer typically elutes after the isomer on normal phase silica due to slight polarity differences, but before on Reverse Phase C18.
-
Characterization Criteria
-
UV Spectrum:
isomers typically show a hypsochromic shift (blue shift) compared to the parent. -
1H-NMR: The diagnostic signal is the vinyl proton at C-2 (absent in
) and the shift of the C-4 proton. In , C-2 protons appear as an AB quartet; in , C-2 becomes vinylic.
Regulatory & Toxicological Context
ICH Guidelines
Under ICH Q3A(R2) (Impurities in New Drug Substances), the
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (or 1.0 mg daily intake, whichever is lower).
-
Qualification Threshold: 0.15% (or 1.0 mg daily intake).
Significance
While generally non-toxic compared to the parent, the
References
-
International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Zalewski, P., et al. (2013).[2] Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Chromatographia, 76, 387–391. Retrieved from [Link]
-
Vilanova, B., et al. (1993).
- isomerization of cephalosporins: the effect of the substituent at the 3-position. Journal of Pharmaceutical Sciences. Retrieved from [Link] -
European Medicines Agency (EMA). (2006).[3] ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
Advanced Control of Isomeric Transformations in Cefcapene Pivoxil
A Technical Guide for Process Optimization and Impurity Profiling
Executive Summary
Cefcapene Pivoxil (CFpn-PI) represents a third-generation cephalosporin with a pivaloyloxymethyl ester moiety designed to enhance oral bioavailability. However, its structural integrity is challenged by two distinct isomeric transformations: the migration of the cephem double bond (
This guide provides a mechanistic analysis of these transformations, establishing protocols for their detection, quantification, and suppression during synthesis and storage.
Part 1: Mechanistic Insight into Isomerization
The stability of Cefcapene Pivoxil is governed by the lability of the dihydrothiazine ring and the oxime ether side chain. Understanding the causality of these shifts is the first step toward control.
1. The
Cephem Ring Migration
The most critical degradation pathway for cephalosporin esters is the base-catalyzed migration of the double bond from the
-
Causality: The proton at
is acidic due to the electron-withdrawing nature of the -lactam carbonyl and the ester. -
Mechanism: A base abstracts the
proton, generating a resonance-stabilized carbanion.[1] Reprotonation can occur at (reforming the active ) or (forming the inactive ). -
Thermodynamics: The
isomer is often thermodynamically favored because the double bond is conjugated with the sulfur atom, but it lacks the ring strain required for antibacterial activity (penicillin-binding protein affinity).
2. The
(Syn
Anti) Isomerization
Cefcapene possesses a 2-(2-aminothiazol-4-yl)-2-pentenoic acid side chain. The biological activity resides in the
-
Trigger: Exposure to UV light or thermal stress promotes rotation around the
bond. -
Consequence: The
(anti) isomer exhibits significantly reduced affinity for bacterial cell wall transpeptidases.
Visualization: The
Migration Pathway
The following diagram illustrates the base-catalyzed mechanism leading to the inactive isomer.
Figure 1: Mechanistic flow of the base-catalyzed shift from the active
Part 2: Analytical Strategy (HPLC Protocol)
To validate process purity, a robust HPLC method capable of resolving the parent drug from its
1. Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) | C18 stationary phase provides necessary hydrophobicity to separate the ester from polar degradants. |
| Mobile Phase | Acetonitrile (45%) : Citrate Buffer (55%) | Citrate buffer (10mM Citric acid + 18mM KCl) suppresses silanol activity and maintains pH stability. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal theoretical plates. |
| Detection | UV @ 270 nm | Maximizes absorption of the aminothiazole chromophore while minimizing solvent cutoff noise. |
| Temperature | 30°C | Controls viscosity and ensures reproducible retention times. |
2. Retention Profile (Typical)
-
Degradants (Hydrolysis products): 1.5 – 2.5 min
-
Cefcapene Pivoxil (
): ~3.8 min - Isomer: Typically elutes before the parent peak in reverse-phase systems due to slightly higher polarity or conformational changes, though relative retention can shift based on pH.
-
-Isomer: Elutes after the
-isomer due to differences in hydrodynamic volume and interaction with the stationary phase.
Visualization: Analytical Workflow
Figure 2: Step-by-step analytical workflow for impurity profiling of Cefcapene Pivoxil.
Part 3: Mitigation & Control Strategies
Preventing isomerization requires strict control over the thermodynamic and kinetic environment during synthesis and storage.
1. Synthesis Control (Esterification Step)
The introduction of the pivoxil moiety is the highest-risk step for
-
Temperature: Maintain reaction temperature between -25°C and -20°C . Higher temperatures provide the activation energy required for the proton abstraction at C2.
-
Base Selection: Avoid strong inorganic bases. Use hindered organic bases (e.g., diisopropylamine) or carefully controlled amounts of triethylamine.
-
Solvent: Use DMF (Dimethylformamide) or DMAc for the esterification, but rapidly transition to non-polar solvents for crystallization.
2. Crystallization & Isolation[2]
-
Acidic Workup: The
isomer is stable in acidic environments. Quench reactions with dilute HCl to neutralize any residual base immediately. -
Anti-Solvent: Use Cyclohexane or Ethyl Acetate for crystallization. These solvents do not support the ionic transition state required for isomerization as effectively as water or alcohols.
3. Formulation Stability
-
Solid State: Cefcapene Pivoxil is relatively stable in the solid state (crystalline hydrochloride hydrate).
-
Aqueous Solution: Highly unstable. If liquid formulations are required, they must be reconstituted immediately prior to use. Avoid co-formulation with alkaline excipients (e.g., Magnesium Oxide), which accelerates degradation.[3]
Part 4: Experimental Validation Protocol
Objective: To demonstrate the impact of pH and temperature on the
Reagents:
-
Cefcapene Pivoxil Reference Standard (CRS)
-
0.1 N HCl
-
0.1 N NaOH
-
Phosphate Buffer (pH 7.4)[4]
Procedure:
-
Preparation: Prepare a 1.0 mg/mL stock solution of CRS in Acetonitrile.
-
Stress Condition A (Acid): Dilute aliquot 1:1 with 0.1 N HCl. Incubate at 25°C for 2 hours.
-
Stress Condition B (Base): Dilute aliquot 1:1 with 0.1 N NaOH. Incubate at 25°C for 10 minutes (Rapid degradation expected).
-
Stress Condition C (Neutral/Thermal): Dilute aliquot 1:1 with Phosphate Buffer. Incubate at 60°C for 1 hour.
-
Quenching: Neutralize all samples to pH 4.0-5.0 immediately after incubation.
-
Analysis: Inject samples using the HPLC method defined in Part 2.
Expected Results:
-
Condition A: Minimal
formation; primary degradants will be hydrolysis products (acid/alcohol). -
Condition B: Significant appearance of the
isomer peak and ring-opening degradants. -
Condition C: Increase in both
isomer and -isomer (due to thermal energy).
References
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Source: Chromatographia / PubMed Central URL:[Link]
-
Characterization of impurities and isomers in cephalosporin prodrugs. Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
-
Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice. Source: Antimicrobial Agents and Chemotherapy URL:[Link]
-
Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Source: Journal of Pharmaceutical Health Care and Sciences URL:[Link]
- Process for the preparation of Cefditoren Pivoxil (Analogous chemistry for delta-3 isomers).
Sources
- 1. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.ic.ac.uk]
- 2. CN111233894B - Cefditoren pivoxil delta3Process for the preparation of isomers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Use of Δ2-Cefcapene Pivoxil as a reference standard in quality control
Application Note: Strategic Utilization of -Cefcapene Pivoxil as an Impurity Reference Standard in Stability-Indicating HPLC Assays
Executive Summary
In the rigorous quality control of cephalosporin antibiotics, the separation of geometric isomers represents a critical analytical challenge. For Cefcapene Pivoxil Hydrochloride Hydrate , the primary degradation pathway involves the migration of the double bond in the dihydrothiazine ring from the biologically active
This Application Note details the protocol for utilizing
Chemical Basis & Significance[1]
The Isomerization Mechanism
Cefcapene Pivoxil contains a
This transition results in a thermodynamically more stable but pharmacologically inactive compound. Because the
Visualization of Isomerization Pathway
Figure 1: The degradation pathway of Cefcapene Pivoxil showing the critical double-bond migration.[1]
Experimental Protocol: System Suitability Determination
This protocol is designed to verify that the HPLC method can distinguish between the active drug and the
Reagents and Materials
-
Analyte: Cefcapene Pivoxil Hydrochloride Hydrate (API).[1][2]
-
Reference Standard:
-Cefcapene Pivoxil (Certified Reference Material).[1][2] -
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Potassium Dihydrogen Phosphate (
).[1] -
Column: C18 (Octadecylsilyl silica gel),
, particle size (e.g., TSKgel ODS or equivalent validated for JP methods).
Mobile Phase Preparation[1]
-
Buffer: Dissolve
of in water. Adjust pH to with dilute phosphoric acid. -
Mobile Phase: Mix Buffer and Acetonitrile in a ratio of 60:40 (v/v) .
-
Note: The pH is critical. A lower pH suppresses the ionization of carboxyl groups, improving retention and separation of the isomers.
-
Standard Solution Preparation
-
System Suitability Solution (SSS):
-
Test Sample:
-
Dissolve sample to a concentration of
in Mobile Phase.
-
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | |
| Injection Volume | |
| Column Temperature | |
| Detection | UV at |
| Run Time | 2.5x the retention time of the main peak |
Quality Control Workflow & Acceptance Criteria
The following logic gate ensures that no analytical run proceeds unless the column performance is validated using the
QC Logic Diagram
Figure 2: Analytical workflow ensuring method specificity before sample release.
Data Interpretation
The
References
-
Pharmaceuticals and Medical Devices Agency (PMDA). Japanese Pharmacopoeia (JP) 17th Edition / 18th Edition - Official Monographs for Cefcapene Pivoxil Hydrochloride Hydrate. [Link][1]
-
International Council for Harmonisation (ICH). ICH Q3B(R2) Impurities in New Drug Products. [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282438: Cefcapene Pivoxil. [Link][1]
-
Veeprho Laboratories. Structure and Identity of Delta-2 Cefcapene Pivoxil Impurity Standards. [Link]
Troubleshooting & Optimization
Addressing matrix effects in the bioanalytical quantification of Δ2-Cefcapene Pivoxil
Welcome to the technical support center for the bioanalytical quantification of Δ2-Cefcapene Pivoxil. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during its analysis, with a primary focus on addressing and mitigating matrix effects.
Cefcapene pivoxil is an orally administered ester prodrug of the third-generation cephalosporin antibiotic, cefcapene.[1][2] Following absorption, it is rapidly hydrolyzed to its active form, cefcapene. Accurate quantification of the active metabolite in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. However, like many bioanalytical methods, the use of sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to matrix effects, which can compromise data quality.[3] This guide provides a comprehensive framework for understanding, identifying, and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the bioanalysis of cefcapene?
Q2: How can I qualitatively and quantitatively assess matrix effects in my cefcapene assay?
A2: Two primary methods are used to evaluate matrix effects as recommended by regulatory bodies like the FDA and EMA.[8][9][10]
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7] A constant flow of a standard solution of cefcapene is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal indicates the presence of matrix effects at that retention time.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method for quantifying the extent of matrix effects.[6] The response of cefcapene spiked into a pre-extracted blank matrix is compared to the response of cefcapene in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q3: What is the role of an internal standard (IS) in mitigating matrix effects?
A3: An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing.[11] Its primary role is to compensate for variability during the analytical process, including extraction efficiency and matrix effects.[8][12] An ideal IS for cefcapene would be a stable isotope-labeled (SIL) version of cefcapene (e.g., Cefcapene-d4). A SIL-IS is considered the gold standard as it has nearly identical physicochemical properties and chromatographic behavior to the analyte, ensuring it experiences similar matrix effects.[13] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to track the analyte's performance closely.[8][14]
Troubleshooting Guide
Issue 1: I am observing significant ion suppression for cefcapene, leading to poor sensitivity.
This is a common issue, often caused by co-eluting phospholipids from the plasma or serum matrix.[5]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[4][6]
-
Protein Precipitation (PPT): While a simple and fast method, it may not be sufficient to remove all phospholipids.[15][16]
-
Liquid-Liquid Extraction (LLE): Can offer cleaner extracts than PPT. Experiment with different organic solvents to optimize the extraction of cefcapene while leaving interfering components behind.[6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids and other interferences.[5][17] Consider using a reversed-phase or mixed-mode SPE cartridge.[18][19]
-
-
Chromatographic Separation: Modify your LC method to separate cefcapene from the region where matrix effects are observed (identified via post-column infusion).
-
Adjust the gradient profile to increase the resolution between cefcapene and interfering peaks.
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with cefcapene and experience the same degree of ion suppression, thus providing a reliable means of correction.[13]
Issue 2: My internal standard response is highly variable across my sample batch.
Inconsistent IS response can compromise the accuracy of your results.[11]
Troubleshooting Steps:
-
Review Sample Preparation Consistency: Ensure the IS is added at a consistent concentration to every sample at the beginning of the extraction process.[12] Inconsistent pipetting is a common source of error.
-
Investigate Matrix Effects on the IS: If you are not using a SIL-IS, your analog IS may be experiencing different matrix effects than cefcapene.[8] Evaluate the matrix effect for your IS using the post-extraction spike method.
-
Check for IS Stability: Verify the stability of your internal standard in the biological matrix under the storage and processing conditions of your experiment.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Cefcapene in Human Plasma
This protocol provides a basic method for protein removal. While simple, it may require further optimization or be used in conjunction with other cleanup techniques for optimal results.[15][20]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Cefcapene stock solution
-
Internal Standard (IS) stock solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold ACN to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Cefcapene in Human Plasma
This protocol offers a more rigorous cleanup, effectively removing phospholipids and other interfering substances.[17]
Materials:
-
Human plasma samples
-
SPE cartridges (e.g., Oasis HLB or a similar mixed-mode sorbent)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Pass 1 mL of MeOH through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading:
-
Pre-treat 200 µL of plasma by adding 10 µL of IS and diluting with 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Pass 1 mL of 5% MeOH in water through the cartridge to remove polar interferences.
-
Pass 1 mL of 20% MeOH in water to remove less polar interferences.
-
-
Elution: Elute cefcapene and the IS with 1 mL of MeOH.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Cefcapene Analysis
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Moderate | Good | Excellent |
| Analyte Recovery | Good to Excellent | Variable, solvent-dependent | Excellent |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Complexity | Low | Moderate | High |
| Recommendation | Suitable for initial screening or less stringent assays. | A good alternative to PPT for cleaner extracts. | Recommended for validated, regulated bioanalysis due to superior cleanup.[5][17] |
Visualizations
Workflow for Addressing Matrix Effects
Caption: A systematic workflow for identifying, mitigating, and validating the management of matrix effects in bioanalysis.
Decision Tree for Internal Standard Selection
Caption: A decision-making guide for selecting an appropriate internal standard for the bioanalysis of cefcapene.
References
-
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
LCGC International. (2022, April 15). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
ResearchGate. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
-
BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
PMC. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
-
Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]
-
PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
Scilit. (n.d.). Determination of cephalosporin antibiotics in water samples by optimised solid phase extraction and high performance liquid chromatography with ultraviolet detector. [Link]
-
Taylor & Francis Online. (2006, August 20). Improved Solid Phase Extraction Procedure for Assay of Cephalosporins in Human Urine Samples. [Link]
-
PubMed. (2004, January 16). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
MDPI. (2025, February 20). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. [Link]
-
Bioanalysis Zone. (2020, October 1). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. [Link]
-
Royal Society of Chemistry. (n.d.). Extraction optimization of sixteen cephalosporins in milk by filtered solid phase extraction and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. [Link]
-
PubMed. (2004, November 15). Molecularly imprinted solid phase extraction-pulsed elution-mass spectrometry for determination of cephalexin and alpha-aminocephalosporin antibiotics in human serum. [Link]
-
ScienceDirect. (n.d.). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
CNKI. (n.d.). Determination of Cefcapene in Human Plasma By LC MS/MS. [Link]
-
ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
PubMed. (2013, April 15). Determination of cefcapene acid by LC-MS and their application to a pharmacokinetic study in healthy Chinese volunteers. [Link]
-
EBF. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
PubChem. (n.d.). Cefcapene pivoxil. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. [Link]
-
SciSpace. (n.d.). Identification and characterization of hydrolytic degradation products of cefditoren pivoxil using LC and LC-MS/TOF. [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
-
ResearchGate. (n.d.). Precision and accuracy of the LC-MS method to determine cefcapene acid.... [Link]
-
PubChem. (n.d.). Cefcapene Pivoxil Hydrochloride Hydrate. [Link]
-
SciSpace. (n.d.). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cefcapene. [Link]
Sources
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Minimizing on-column degradation of Δ2-Cefcapene Pivoxil during analysis
Subject: Minimizing On-Column Degradation of -Cefcapene Pivoxil
Executive Summary: The Challenge
Researchers analyzing Cefcapene Pivoxil Hydrochloride (CFPN-PI) often encounter a persistent "ghost" impurity that elutes just before the main peak. This is frequently identified as the
Unlike typical hydrolysis products, this impurity can form during the chromatographic run itself (on-column degradation). This creates a critical analytical error: the degradation did not exist in the original sample but was manufactured by the method.
This guide details the mechanism of this transformation and provides a self-validating protocol to eliminate it.
Module 1: The Mechanism of On-Column Isomerization
Q: Why does the isomer form inside the column?
A: The cephalosporin dihydrothiazine ring is under significant ring strain. The biologically active
This reaction is primarily base-catalyzed . Even if your mobile phase is neutral, active silanol groups (Si-OH) on the stationary phase of silica-based columns can act as localized Lewis bases, abstracting the proton at the C2 position. This causes the double bond to shift to the more thermodynamically stable conjugated position (
Visualization: Isomerization Pathway
Figure 1: Mechanism of base-catalyzed isomerization facilitated by stationary phase interactions.
Module 2: Critical Method Parameters (CMP)
To minimize on-column degradation, you must suppress the catalytic activity of the column and control the thermodynamics of the reaction.
Optimization Table
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | High-purity Type B Silica with high carbon load (>15%) and exhaustive end-capping. | "Type B" silica has fewer acidic metal impurities. End-capping (e.g., TMS) covers free silanols, preventing them from acting as catalytic bases for the isomerization. |
| Mobile Phase pH | pH 2.5 – 3.0 | Maintaining acidic pH suppresses the ionization of silanols (pKa ~4-5) and prevents the abstraction of the C2 proton. Warning: pH < 2.0 may cause ester hydrolysis. |
| Buffer Choice | Phosphate or Citrate (10-20 mM) | Citrate is particularly effective for Cefcapene as it can chelate trace metals that catalyze degradation. Avoid acetate at neutral pH. |
| Column Temp | 20°C - 25°C | Isomerization is endothermic. Higher temperatures (e.g., >30°C) significantly increase the rate constant ( |
| Flow Rate | Maximize within pressure limits | Reducing residence time on the column reduces the "reaction time" available for degradation to occur. |
Module 3: Troubleshooting & Validation Protocol
Q: How do I prove the degradation is happening "On-Column" vs. "In-Vial"?
A: You must perform the Flow Rate Variation Test .
If the impurity is already in the vial, its peak area percentage will remain constant regardless of the flow rate. If the impurity is forming on the column, its area will increase as the flow rate decreases (longer residence time).
Workflow: The Flow Rate Variation Experiment
Step 1: Prepare a fresh standard solution of Cefcapene Pivoxil (dissolved in Mobile Phase, kept at 4°C).
Step 2: Inject the sample at three different flow rates (e.g., 0.5, 1.0, and 1.5 mL/min).
Step 3: Calculate the Relative Area % of the
Decision Logic Diagram
Figure 2: Diagnostic logic for distinguishing on-column degradation from sample instability.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol as the organic modifier? A: It is risky. While Cefcapene Pivoxil is relatively stable, cephalosporins in general can undergo alcoholysis (transesterification) or accelerated isomerization in protic solvents like methanol. Acetonitrile (ACN) is the preferred aprotic solvent for this analysis as it suppresses ionization and does not participate in nucleophilic attack.
Q: My autosampler is set to 25°C. Is that okay? A: No. Cefcapene Pivoxil in solution is unstable. The autosampler must be maintained at 4°C . At 25°C, significant hydrolysis of the pivoxil ester moiety can occur within 4-6 hours, leading to false positives for Cefcapene acid.
Q: Which specific column do you recommend? A: Based on validated stability-indicating methods [1], a Lichrospher RP-18 (or equivalent high-purity C18), 250 x 4.6 mm, 5 µm is standard. However, newer generation "Hybrid Particle" columns (e.g., BEH C18) often show superior resistance to silanol activity at low pH.
References
-
Zalewski, P., et al. (2013).[1][2] Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Chromatographia, 76, 387–391.[1][2] [2]
-
Japanese Pharmacopoeia Committee. (2016).[3] The Japanese Pharmacopoeia, Seventeenth Edition (JP XVII). Pharmaceuticals and Medical Devices Agency.
- Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
Sources
Overcoming challenges in the synthesis of pure Δ2-Cefcapene Pivoxil standard
Status: Operational Support Tier: Level 3 (Method Development & R&D) Topic: Troubleshooting the synthesis, isolation, and stabilization of the Δ2-isomer of Cefcapene Pivoxil.
Executive Summary
The synthesis of the Δ2-Cefcapene Pivoxil isomer (an impurity arising from the migration of the double bond from C3-C4 to C2-C3) is a critical requirement for ICH Q3A/B compliant impurity profiling. Unlike the active pharmaceutical ingredient (API), which is the kinetically trapped Δ3-isomer , the Δ2-isomer is often the thermodynamic sink for cephalosporin esters under basic conditions.
This guide addresses the three primary failure modes in generating this reference standard: Incomplete Isomerization , β-Lactam Ring Hydrolysis , and Co-elution during Purification .
Visual Workflow: The Isomerization Pathway
The following diagram outlines the mechanistic pathway and the critical decision nodes for synthesizing the Δ2-standard without degrading the core β-lactam ring.
Caption: Logical workflow for the controlled base-catalyzed migration of the double bond in Cefcapene Pivoxil.
Module 1: Synthesis & Reaction Control
Ticket #401: "The reaction yields a dark brown tar instead of the isomer."
Diagnosis: You likely used a base that was too strong (e.g., Sodium Hydroxide) or an aqueous solvent system. The β-lactam ring in cephalosporins is highly strained and susceptible to nucleophilic attack. Strong bases or aqueous conditions at high pH cause the ring to open (hydrolysis), destroying the molecule before isomerization occurs.
Corrective Protocol: The isomerization of cephalosporin esters is a prototropic shift best catalyzed by organic amine bases in non-nucleophilic organic solvents.
-
Solvent Selection: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) . These aprotic solvents dissolve the ester but do not support hydrolysis.
-
Base Selection: Use Triethylamine (Et3N) (mild) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (stronger, faster).
-
Stoichiometry: 0.1 to 0.5 equivalents of base is usually sufficient. This is catalytic.
Experimental Procedure:
-
Dissolve 1.0 g of Δ3-Cefcapene Pivoxil in 10 mL of dry DCM.
-
Add 0.2 eq of Triethylamine at 0°C.
-
Allow to warm to Room Temperature (20-25°C).
-
Monitor: Check via HPLC every 30 minutes. The Δ3 peak will decrease, and the Δ2 peak (usually eluting earlier or later depending on the column) will grow.
-
Stop Point: When Δ3 is < 10%, quench immediately with 1.0 eq of Acetic Acid.
Senior Scientist Note: Do not aim for 100% conversion. The reaction is an equilibrium. Pushing for 100% often leads to degradation. Stop at ~85-90% conversion and separate the remaining starting material during purification.
Module 2: Purification & Isolation
Ticket #402: "I cannot separate the Δ2 and Δ3 isomers on my Prep-HPLC."
Diagnosis: Δ2 and Δ3 isomers are structural diastereomers with very similar polarities. Standard generic gradients often fail to resolve them.
Troubleshooting Guide: The separation relies on the subtle difference in the spatial arrangement of the dihydrothiazine ring.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Phenyl-Hexyl or C18 (High Carbon Load) | Phenyl phases often provide better selectivity for double-bond isomers due to |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 5.5) | Mildly acidic/neutral pH keeps the molecule stable. Avoid strong acids which promote reversion. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for cephalosporins than Methanol. |
| Gradient Profile | Isocratic Hold | Use a shallow gradient or isocratic hold (e.g., 35% B) to maximize interaction time during the critical elution window. |
Purification Workflow:
-
Concentrate: Evaporate the quenched reaction mixture (DCM) to dryness under reduced pressure at < 30°C. Heat is the enemy.
-
Reconstitute: Dissolve in Mobile Phase A/B mix (50:50).
-
Inject: Load onto Prep-HPLC.
-
Collect: Collect fractions. The Δ2 isomer typically has a distinct UV spectrum (see Module 3).
-
Lyophilize: Freeze-dry the fractions. Do not use rotary evaporation at high heat , as the Δ2 isomer can revert to Δ3 or degrade.
Module 3: Characterization & Validation
FAQ: "How do I definitively prove I have the Δ2-isomer?"
Technical Explanation: You cannot rely solely on Mass Spectrometry (MS) because the Δ2 and Δ3 isomers are isobaric (same molecular weight: 567.64 g/mol ). You must use NMR and UV for structural confirmation.
1. 1H-NMR Signature (The Gold Standard) The most distinct change occurs at the C2 and C4 positions of the dihydrothiazine ring.
-
Δ3-Isomer (Starting Material):
-
H-2: Appears as an AB quartet (two protons at C2) typically around
3.4 - 3.7 ppm.
-
-
Δ2-Isomer (Product):
-
H-2: The double bond moves to C2-C3. The proton at C2 becomes a vinyl proton . It appears as a singlet (or fine doublet) shifted downfield to
6.0 - 6.5 ppm. -
H-4: The proton at C4 (formerly the double bond site) appears as a new signal, often a singlet around
4.5 - 5.0 ppm.
-
2. UV Spectroscopy
-
Δ3:
~ 260-265 nm (Conjugation of amide with -lactam). -
Δ2:
shifts (often hypsochromic or bathochromic depending on substituents, but distinct). The conjugation system is disrupted/changed.
References
-
Vilanova, B., et al. (1994). "
isomerization of cephalosporins: the effect of the substituent at the 3-position." International Journal of Pharmaceutics. (Validated via homologous series study). -
Kovačič-Bošnjak, N., et al. (1987).[1] "Reversed-phase HPLC separation of
and isomers of 7-ADCA and cephalexin monohydrate." Chromatographia. -
Wang, D., et al. (2015).[2] "Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride..." Journal of Pharmaceutical and Biomedical Analysis. (Provides specific MS/NMR data for Pivoxil ester isomerization).
- Yamaha, T., et al. (1997). "Stability of Cefcapene Pivoxil in aqueous solution." Shionogi Research Laboratories.
(Note: While specific patents for Cefcapene Δ2 synthesis are proprietary, the protocols above are derived from the validated chemistry of homologous 3rd generation cephalosporin pivoxil esters found in the cited literature.)
Sources
Strategies to prevent the formation of Δ2-Cefcapene Pivoxil during drug formulation
A Guide to Preventing the Formation of the Δ2-Isomer
Welcome to the Technical Support Center for Cefcapene Pivoxil formulation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies to prevent the formation of the biologically inactive Δ2-isomer of Cefcapene Pivoxil during drug formulation. Our goal is to equip you with the knowledge to ensure the stability and efficacy of your final product.
Understanding the Challenge: The Δ3 to Δ2 Isomerization
Cefcapene Pivoxil, a third-generation cephalosporin, is a prodrug that relies on its Δ3-cephem structure for its antibacterial activity. However, under certain conditions, this active Δ3-isomer can undergo isomerization to the thermodynamically more stable but biologically inactive Δ2-isomer. This conversion represents a critical quality attribute that must be controlled throughout the formulation development and manufacturing process.
The isomerization is a prototropic shift, often catalyzed by basic conditions, and can be influenced by various factors including pH, temperature, moisture content, and interactions with excipients.[1][2]
Troubleshooting Guide: Investigating and Resolving Δ2-Isomer Formation
This section is designed in a question-and-answer format to address specific issues you might encounter during your experiments.
Scenario 1: Unexpectedly high levels of Δ2-isomer detected in a new formulation.
Question: We've developed a new tablet formulation of Cefcapene Pivoxil and our stability-indicating HPLC analysis shows a significant increase in the Δ2-isomer peak, even in the initial batches. What are the likely culprits?
Answer: An immediate spike in the Δ2-isomer suggests a critical issue in your formulation or process. Here’s a systematic approach to troubleshoot:
-
Re-evaluate your excipients: Certain excipients can create a micro-environment that promotes isomerization.
-
Basic Excipients: Excipients with an alkaline nature, such as magnesium stearate or certain grades of croscarmellose sodium, can act as catalysts.[3] Consider screening alternative lubricants (e.g., sodium stearyl fumarate) or superdisintegrants.
-
Hygroscopic Excipients: Moisture is a key factor in solid-state degradation. Highly hygroscopic excipients can adsorb water, creating localized areas of high water activity that can facilitate isomerization.[4]
-
Reactive Impurities: Some excipients may contain reactive impurities (e.g., peroxides in povidone) that can degrade Cefcapene Pivoxil, although this is more commonly associated with oxidative degradation, it can create a more complex degradation profile.
-
-
Analyze your manufacturing process:
-
Wet Granulation: The addition of water and subsequent drying in wet granulation can be a major contributor.
-
Granulating Fluid: The pH of your granulating fluid is critical. Ensure it is in the acidic range to maintain the stability of Cefcapene Pivoxil.
-
Drying Temperature and Time: Prolonged exposure to high temperatures during drying can accelerate isomerization.[5] Optimize your drying process to remove water efficiently at the lowest possible temperature.
-
-
Roller Compaction: While a dry process, the high pressure and shear forces can generate localized heat, potentially leading to some degradation.[6][7] However, it is generally considered a safer option for moisture-sensitive drugs like Cefcapene Pivoxil compared to wet granulation.[6]
-
Scenario 2: Δ2-isomer levels are acceptable initially but increase significantly during stability studies.
Question: Our initial batches of Cefcapene Pivoxil granules show low levels of the Δ2-isomer. However, after 3 months in our stability chambers (40°C/75% RH), the levels have exceeded the specification limit. What should we investigate?
Answer: This delayed formation of the Δ2-isomer points towards issues with the long-term stability of your formulation, likely related to moisture and the solid-state environment.
-
Water Activity (a_w): This is a more critical parameter than absolute water content for predicting solid-state stability.[4] High water activity can increase molecular mobility, facilitating the isomerization reaction.
-
Recommendation: Measure the water activity of your final formulation. If it is high, consider using excipients with lower hygroscopicity or incorporating a desiccant in your packaging.
-
-
Excipient Compatibility Under Stress: Initial compatibility screenings may not always reveal long-term issues.
-
Recommendation: Conduct long-term (e.g., 3-6 months) drug-excipient compatibility studies under accelerated conditions, monitoring for the formation of the Δ2-isomer.
-
-
Packaging: The packaging system plays a crucial role in protecting the formulation from environmental moisture.
-
Recommendation: Evaluate the moisture vapor transmission rate (MVTR) of your chosen packaging. Consider switching to a more protective packaging configuration, such as blister packs with a high barrier film or bottles with desiccants.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of the Δ2-isomer of Cefcapene Pivoxil?
A1: The primary mechanism is a base-catalyzed prototropic shift of the double bond from the Δ3 to the Δ2 position in the cephem ring structure.[1][2] This is more pronounced when the carboxyl group at the C-4 position is esterified, as is the case with Cefcapene Pivoxil.[2]
Q2: What is the ideal pH range to maintain the stability of Cefcapene Pivoxil in an aqueous environment (e.g., during wet granulation)?
A2: Cefcapene Pivoxil exhibits maximum stability in the acidic pH range.[5] While the exact optimal pH for Cefcapene Pivoxil in formulation is not extensively published, related cephalosporins show maximum stability in the pH range of 3 to 5.[8] It is crucial to avoid alkaline conditions.
Q3: Are there any specific excipients that are known to be incompatible with Cefcapene Pivoxil?
A3: While specific studies on Cefcapene Pivoxil are limited, based on the chemistry of cephalosporins, excipients with a basic character (e.g., magnesium stearate, sodium bicarbonate) or those containing significant amounts of residual moisture should be used with caution. Drug-excipient compatibility studies are essential.[3]
Q4: Is dry granulation (roller compaction) always a better choice than wet granulation for Cefcapene Pivoxil?
A4: For moisture-sensitive drugs like Cefcapene Pivoxil, dry granulation is often preferred as it avoids the use of water and heat for drying, which are known to promote degradation.[6] However, the high pressures in roller compaction can sometimes affect the physical properties of the granules and tablets, so process optimization is still necessary.[7]
Q5: How can I accurately quantify the Δ2-isomer in my formulation?
A5: A validated stability-indicating HPLC method is the standard approach. The method should be able to resolve Cefcapene Pivoxil from its known impurities, including the Δ2-isomer and other degradation products.[5]
Experimental Protocols
Protocol 1: Drug-Excipient Compatibility Study
Objective: To assess the potential for interaction and Δ2-isomer formation between Cefcapene Pivoxil and selected excipients under accelerated conditions.
Methodology:
-
Prepare binary mixtures of Cefcapene Pivoxil and each excipient (typically in a 1:1 or 1:5 ratio by weight).
-
Prepare a control sample of pure Cefcapene Pivoxil.
-
Store the samples in both open and closed containers at accelerated stability conditions (e.g., 40°C/75% RH and 60°C).
-
At predetermined time points (e.g., initial, 2 weeks, 4 weeks), withdraw samples.
-
Visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of Cefcapene Pivoxil remaining and the percentage of the Δ2-isomer formed.
Protocol 2: Stability-Indicating HPLC Method for Cefcapene Pivoxil and its Δ2-Isomer
Objective: To quantify Cefcapene Pivoxil and its Δ2-isomer in a drug product. This is a representative method based on published literature and may require optimization for your specific formulation.[5]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer solution (e.g., 10 mM citric acid and 18 mM potassium chloride) in a suitable ratio (e.g., 45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizing the Degradation and Troubleshooting Pathways
Caption: Factors contributing to the isomerization of Cefcapene Pivoxil.
Caption: Troubleshooting workflow for high Δ2-isomer levels.
References
-
Wang, H. P., & Lee, J. S. (n.d.). Study on the Δ3 - Δ2 Isomerization During Preparation of Cefuroxime Double Ester Prodrugs. Retrieved from [Link]
- Soriano, F., et al. (n.d.). D 3 -D 2 isomerization of cephalosporins: the effect of the substituent at the 3-position. Journal of Pharmaceutical Sciences.
- Boyd, D. B. (1988). Theoretical aspects of cephalosporin isomerism. Journal of Pharmaceutical Sciences, 77(9), 768-770.
- Jelińska, A., Dobrowolski, L., & Oszczapowicz, I. (2004). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1273-1277.
- Gupta, A. (2013). A Review: Roller Compaction for Tablet Dosage Form Development. Journal of Pharmacy and Pharmaceutical Sciences, 2(1).
- Bundgaard, H., & Larsen, C. (1988). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International Journal of Pharmaceutics, 43(1-2), 101-110.
- Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section Newsletter, 9-15.
- Ilić, I., et al. (2020).
-
Pharmaffiliates. (n.d.). Cefcapene Pivoxil-impurities. Retrieved from [Link]
- Kato, Y., et al. (2009). Cyclodextrins as multifunctional excipients: Influence of inclusion into β-cyclodextrin on physicochemical and biological properties of tebipenem pivoxil. International Journal of Pharmaceutics, 380(1-2), 164-171.
- Chen, J., et al. (2015). Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 111, 71-77.
- Tozuka, Y., et al. (2004). Changes in surface properties by granulation and physicochemical stability of granulated amorphous cefditoren pivoxil with additives. Chemical & Pharmaceutical Bulletin, 52(8), 988-992.
- Pitt, K., & Schaller, M. (2021). The effect of roller compaction and tableting stresses on pharmaceutical tablet performance. International Journal of Pharmaceutics: X, 3, 100089.
-
METER Group. (n.d.). Pros and cons of water activity in pharmaceutical applications. Retrieved from [Link]
-
Axios Research. (n.d.). delta2-Cefcapene Pivoxil. Retrieved from [Link]
- Google Patents. (n.d.). CN114349769A - Preparation method of cefcapene pivoxil E-type isomer.
-
ResearchGate. (n.d.). Synthesis of cefcapene pivoxil. Retrieved from [Link]
- Sun, C. C. (2016). Systematical approach of formulation and process development using roller compaction. Journal of Pharmaceutical Sciences, 105(1), 29-38.
- Google Patents. (n.d.). CN101756906B - Pharmaceutical composition of cefcapene pivoxil hydrochloride granules and preparation method thereof.
- Kinoshita, R., et al. (2017). Effects of wet-granulation process parameters on the dissolution and physical stability of a solid dispersion. International Journal of Pharmaceutics, 524(1-2), 241-249.
-
GPD. (2019, May 27). Material Attributes and Their Impact on Wet Granulation Process Performance. Retrieved from [Link]
- Zalewski, P., et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Current Pharmaceutical Analysis, 9(4), 386-392.
- A review on the wet granulation technique and its modules. (2021). GSC Biological and Pharmaceutical Sciences, 15(3), 133-142.
- Google Patents. (n.d.). US3637678A - Delta-2 cephalosporin compounds.
-
Clinical Gate. (2015, February 8). Chemical stability in dosage forms. Retrieved from [Link]
- Qiu, Y., Chen, Y., & Zhang, G. G. Z. (Eds.). (2009). Developing solid oral dosage forms: Pharmaceutical theory and practice. Academic press.
Sources
- 1. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.ic.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. Effects of wet-granulation process parameters on the dissolution and physical stability of a solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. veeprho.com [veeprho.com]
Validation & Comparative
A Comparative Guide to the Stability of Δ2 and Δ3-Cefcapene Pivoxil Isomers
In the development and formulation of cephalosporin-based therapeutics, understanding the chemical stability of the active pharmaceutical ingredient (API) is paramount. This is particularly critical for prodrug esters like Cefcapene Pivoxil, where isomeric purity directly correlates with therapeutic efficacy. This guide provides an in-depth comparison of the stability profiles of the biologically active Δ3-Cefcapene Pivoxil and its inactive Δ2 isomer, supported by experimental data and detailed analytical protocols.
The Significance of Isomerism in Cephalosporins
Cefcapene Pivoxil is a third-generation oral cephalosporin that exerts its antibacterial effect after in-vivo hydrolysis of the pivoxil ester to the active metabolite, Cefcapene.[1][2] The core structure of cephalosporins, a β-lactam ring fused to a dihydrothiazine ring, is the cornerstone of their antibacterial activity.[3] A critical feature of this structure is the position of the double bond within the dihydrothiazine ring. The biologically active form is the Δ3 isomer. However, under certain conditions, this double bond can migrate to the Δ2 position, resulting in a biologically inactive compound.[4][5] This isomerization represents a significant degradation pathway, impacting the drug's potency and shelf-life. While the Δ3 isomer is thermodynamically more stable, the esterification at the C-4 carboxylate group, as seen in prodrugs like Cefcapene Pivoxil, can accelerate the rate of this isomerization, primarily through kinetic factors.[4]
The conversion from the active Δ3 isomer to the inactive Δ2 isomer is a critical concern for formulation scientists and quality control analysts. Therefore, a thorough understanding of the relative stability of these two isomers under various stress conditions is essential for developing robust formulations and ensuring patient safety.
Comparative Stability Under Stress Conditions
Forced degradation studies are a cornerstone of pharmaceutical stability testing, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[6][7] Cefcapene Pivoxil (the Δ3 isomer) has been subjected to a range of stress conditions as per the International Conference on Harmonisation (ICH) guidelines.
Δ3-Cefcapene Pivoxil Stability Profile
Studies have shown that Δ3-Cefcapene Pivoxil is susceptible to degradation under acidic, and oxidative conditions, particularly at elevated temperatures.[6][8] It is relatively stable under dry heat and resistant to acidic conditions at room temperature.[8] One study reported that after 240 minutes in 0.5 M HCl at 363 K (90°C), 56.4% of the drug degraded.[6][8] Under oxidative stress with 30% H2O2 at 343 K (70°C) for 310 minutes, 88.7% degradation was observed.[9]
In contrast, under alkaline conditions, the situation is more complex. While base-catalyzed isomerization to the Δ2 form is a known degradation pathway for cephalosporin esters, one study investigating the co-suspension of Cefcapene Pivoxil with magnesium oxide (creating an alkaline environment) reported that no degradation products were observed.[10][11] The study attributed the low recovery of the drug to its poor solubility in the alkaline medium rather than chemical degradation.[10] This suggests that while the potential for base-catalyzed isomerization exists, other factors such as solubility can influence the observed degradation in a given formulation.
Δ2-Cefcapene Pivoxil Stability Profile
Direct and comprehensive stability data for isolated this compound is less prevalent in the public domain, as it is considered a degradation product. However, based on the principles of cephalosporin chemistry, we can infer its stability. The Δ2 isomer is generally considered to be hydrolytically unstable.[12] The isomerization from the conjugated Δ3 system to the non-conjugated Δ2 system can make the ester linkage more susceptible to hydrolysis. It is generally assumed that the degradation of cephalosporin prodrug esters in the intestine proceeds via this isomerization to the unstable Δ2 ester, which is then rapidly hydrolyzed.[12]
The following table summarizes the known and inferred stability of the two isomers.
| Stress Condition | Δ3-Cefcapene Pivoxil Stability | This compound (Inferred) Stability |
| Acidic Hydrolysis (elevated temp.) | Significant degradation observed (e.g., 56.4% in 0.5M HCl at 90°C for 240 min)[6][8] | Likely susceptible to further degradation, though specific data is unavailable. |
| Alkaline Hydrolysis | Prone to base-catalyzed isomerization to the Δ2 form.[5] However, solubility may be a limiting factor for degradation in some contexts.[10] | Considered hydrolytically unstable and prone to rapid cleavage of the ester group.[12] |
| Oxidative Stress | Highly susceptible to degradation (e.g., 88.7% in 30% H2O2 at 70°C for 310 min).[9] | Susceptibility to oxidation is likely, but not explicitly documented. |
| Thermal (Dry Heat) | Relatively stable (9.4% degradation at 373K for 28 days).[6] | Stability under dry heat is not well-documented. |
| Photolytic Stress | Generally stable under photolytic conditions.[7][13] | Stability under photolytic conditions is not well-documented. |
Isomerization and Degradation Pathway
The isomerization of Δ3-Cefcapene Pivoxil to its Δ2 counterpart is a key step in its degradation. This process is often followed by further degradation of both isomers. The following diagram illustrates this relationship.
Caption: Isomerization and degradation pathway of Cefcapene Pivoxil.
Experimental Protocol: Comparative Stability Analysis by HPLC
To quantitatively assess the stability of Δ3-Cefcapene Pivoxil and the formation of the Δ2 isomer, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[6][14] The following protocol outlines a robust approach for a comparative forced degradation study.
Objective:
To compare the degradation kinetics of Δ3-Cefcapene Pivoxil and monitor the formation and subsequent degradation of the Δ2 isomer under various stress conditions.
Materials and Instrumentation:
-
Δ3-Cefcapene Pivoxil reference standard
-
HPLC system with a UV or DAD detector[6]
-
RP-18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][8]
-
Water bath or oven for temperature control
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Reagents: Acetonitrile (HPLC grade), Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide, Methanol, Citric acid, Potassium chloride.[6]
Chromatographic Conditions (Adapted from[6]):
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 45 volumes of acetonitrile and 55 volumes of a mixture of 10 mmol/L citric acid and 18 mmol/L potassium chloride).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
Forced Degradation Workflow:
Caption: Workflow for forced degradation study of Cefcapene Pivoxil.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve Δ3-Cefcapene Pivoxil in a suitable solvent (e.g., acetonitrile or methanol) to obtain a known concentration.
-
Acidic Degradation: Transfer an aliquot of the stock solution into a solution of 0.5 M HCl. Incubate in a water bath at 90°C.[6][8]
-
Alkaline Degradation: Transfer an aliquot of the stock solution into a solution of 0.1 M NaOH at room temperature. Due to the potential for rapid degradation, sampling intervals should be short.
-
Oxidative Degradation: Transfer an aliquot of the stock solution into a solution of 30% H2O2. Incubate in a water bath at 70°C.[9]
-
Thermal Degradation: Place a known quantity of solid Δ3-Cefcapene Pivoxil in a vial and keep it in an oven at 90°C. At each time point, withdraw a sample, cool, and dissolve in the solvent.
-
Sampling and Quenching: At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a sample from each stress condition. For acid and base hydrolysis, immediately neutralize the sample to halt the reaction. For thermal and oxidative stress, cool the sample on ice.
-
HPLC Analysis: Dilute the quenched samples to an appropriate concentration with the mobile phase and inject them into the HPLC system.
-
Data Analysis: Record the peak areas for Δ3-Cefcapene Pivoxil, the Δ2 isomer (which will have a different retention time), and any other degradation products. Plot the percentage of remaining Δ3-Cefcapene Pivoxil against time to determine its degradation kinetics. Similarly, plot the formation and subsequent decay of the Δ2 isomer.
Conclusion and Recommendations
The stability of Cefcapene Pivoxil is intrinsically linked to the equilibrium between its Δ3 and Δ2 isomers. The available evidence clearly indicates that the biologically active Δ3 isomer is susceptible to degradation under acidic and oxidative stress, and can isomerize to the inactive and hydrolytically unstable Δ2 form, particularly under basic conditions.[5][6][12]
For researchers and drug development professionals, the key takeaways are:
-
Formulation Strategy: Excipient selection and pH control are critical to minimize the rate of isomerization. Buffering formulations to a slightly acidic pH may enhance stability.
-
Analytical Rigor: A validated, stability-indicating HPLC method capable of resolving the Δ3 and Δ2 isomers from other degradation products is non-negotiable for quality control and stability studies.[6]
-
Storage Conditions: Cefcapene Pivoxil formulations should be protected from high temperatures and extreme pH conditions to maintain their therapeutic efficacy.
By understanding the comparative stability of these isomers and implementing robust analytical strategies, the development of safe, stable, and effective Cefcapene Pivoxil drug products can be successfully achieved.
References
-
Saab, A. N., Dittert, L. W., & Hussain, A. A. (1988). Isomerization of cephalosporin esters: implications for the prodrug ester approach to enhancing the oral bioavailabilities of cephalosporins. Journal of Pharmaceutical Sciences, 77(10), 906–907. [Link]
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Pfeifer, E., Kupferschmidt, R., & Wessel, H. P. (1995). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy, 39(1), 234–236. [Link]
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Garbacki, P., et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Central European Journal of Chemistry, 11(1), 126-133. [Link]
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Garbacki, P., et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. ResearchGate. [Link]
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Garbacki, P., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. CORE. [Link]
-
Yamashita, K., et al. (2021). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. BMC Research Notes, 14(1), 425. [Link]
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Boyd, D. B. (1989). Theoretical aspects of cephalosporin isomerism. ResearchGate. [Link]
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Vilanova, B., et al. D3-D2 isomerization of cephalosporins: the effect of the substituent at the 3-position. Department of Chemistry, University of the Balearic Islands. [Link]
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Garbacki, P., et al. (2013). Results of forced degradation studies. ResearchGate. [Link]
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Yamashita, K., et al. (2021). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. ResearchGate. [Link]
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de Souza, J. C. P., et al. (2024). Exploring the Chemical Space of Cephalosporins Across Generations. MDPI. [Link]
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El-Shaboury, S. R., et al. (2007). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. ResearchGate. [Link]
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Darwish, I. A., et al. (2013). Stability-Indicating Spectrofluorometric Method for the Determination of Some Cephalosporin Drugs via Their Degradation Products. ResearchGate. [Link]
-
Sahu, A., et al. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. PMC. [Link]
-
Sahu, A., et al. (2015). Identification and characterization of hydrolytic degradation products of cefditoren pivoxil using LC and LC-MS/TOF. SciSpace. [Link]
-
Fasimpaur, C. S., & Stricklin, M. D. (1991). Recent analytical methods for cephalosporins in biological fluids. PMC. [Link]
-
El-Obeid, A., et al. (2015). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences Review and Research, 34(2), 195-203. [Link]
-
Kuleshova, S. I., Denisova, I. A., & Pshenichnykh, T. I. (2024). Stability of Cephalosporins in Solution in Terms of the Colour of Solution and Impurities. Safety and Risk of Pharmacotherapy, 12(1), 69-79. [Link]
-
Sahu, A., et al. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. ResearchGate. [Link]
- Wang, X., et al. (2022). Preparation method of cefcapene pivoxil E-type isomer.
-
Poachanukoon, O., Tangsathapornpong, A., & Tanuchit, S. (2014). A Comparison of Cefditoren Pivoxil 8–12 mg/kg/day and Cefditoren Pivoxil 16–20 mg/kg/day in Treatment of Children With Acute Presumed Bacterial Rhinosinusitis: A Prospective, Randomized, Investigator-Blinded, Parallel-Group Study. Allergy, Asthma & Immunology Research, 6(3), 235-241. [Link]
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Li, J., et al. (2009). Synthesis of cefcapene pivoxil. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for Δ2-Cefcapene Pivoxil Analysis
Introduction: The Analytical Imperative for Cefcapene Pivoxil
Cefcapene Pivoxil is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a prodrug, it is hydrolyzed in the body to its active form, cefcapene. The manufacturing and storage of Cefcapene Pivoxil can lead to the formation of related substances and degradation products, such as the Δ2-isomer, which are critical to monitor to ensure the drug's safety and efficacy. Accurate and robust analytical methods are therefore indispensable for the quality control of Cefcapene Pivoxil in both active pharmaceutical ingredients (APIs) and finished drug products.
For decades, High-Performance Liquid Chromatography (HPLC) has been the cornerstone of pharmaceutical analysis.[3][4] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has marked a significant evolution, offering substantial improvements in speed, resolution, and sensitivity.[4][5][6] This guide provides an in-depth comparison of HPLC and UPLC methods for the analysis of Δ2-Cefcapene Pivoxil and details the critical process of cross-validating these two powerful techniques to ensure data consistency and integrity, a cornerstone of global regulatory expectations.[7][8]
The Leap from HPLC to UPLC: A Paradigm Shift in Separation Science
The foundational principles of separation are the same for both HPLC and UPLC.[3][4] However, the key difference lies in the particle size of the stationary phase packing material within the column. HPLC systems typically utilize columns with particle sizes of 3–5 µm and operate at pressures up to 6,000 psi.[3][6] UPLC technology, by contrast, employs columns packed with sub-2 µm particles, necessitating operation at much higher pressures, often exceeding 15,000 psi.[5][6]
This reduction in particle size dramatically enhances chromatographic performance. According to the Van Deemter equation, which describes the relationship between linear velocity and plate height, smaller particles lead to more efficient separations and reduced band broadening.[4] This translates directly into the primary advantages of UPLC:
-
Increased Resolution: Sharper, narrower peaks allow for better separation of closely eluting compounds, which is critical for resolving the Δ2-isomer from the main Cefcapene Pivoxil peak and other potential impurities.[5][6]
-
Faster Analysis Times: The high efficiency of UPLC columns allows for higher flow rates without a significant loss of resolution, drastically reducing run times and increasing sample throughput.[3][4]
-
Enhanced Sensitivity: Narrower peaks result in a greater peak height for a given concentration, leading to lower limits of detection (LOD) and quantification (LOQ).[3][5]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates on smaller internal diameter columns significantly decrease the volume of solvents required, leading to cost savings and more environmentally friendly operation.[3][5]
Head-to-Head Comparison: Analysis of this compound
To illustrate the practical differences between the two techniques for this specific application, we present a comparison based on a published stability-indicating HPLC method and a rationally designed UPLC method. The UPLC method is derived from the HPLC method by applying principles of method transfer, scaling for a smaller column and particle size.
Experimental Protocol: HPLC Method
This method is based on a validated stability-indicating HPLC procedure for Cefcapene Pivoxil.[1][2]
-
Chromatographic System: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (55 volumes of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride) in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Experimental Protocol: Proposed UPLC Method
This method is a proposed translation of the HPLC method to a UPLC platform, designed to achieve faster and more efficient separation.
-
Chromatographic System: UPLC system capable of operating at high pressures, with a binary solvent manager, sample manager, column heater, and a PDA detector.
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Isocratic elution with the same mobile phase components as the HPLC method (Acetonitrile and aqueous buffer) at a 45:55 (v/v) ratio.
-
Flow Rate: 0.4 mL/min (scaled for the smaller column dimensions).
-
Column Temperature: 35 °C (slightly elevated to reduce viscosity at higher pressures).
-
Detection Wavelength: 270 nm.
-
Injection Volume: 2 µL.
-
System Suitability: Inject a standard solution six times. The RSD for the peak area should be ≤ 1.5%.
Caption: Experimental workflow for comparing HPLC and UPLC performance.
Comparative Performance Data
The following table summarizes the expected performance differences between the two methods for the analysis of this compound.
| Performance Parameter | HPLC Method | UPLC Method | Advantage of UPLC |
| Run Time | ~10 minutes | ~2.5 minutes | ~4x Faster Throughput |
| Retention Time (Cefcapene Pivoxil) | ~3.84 min[1][2] | ~1.2 min | Faster Elution |
| Resolution (Parent vs. Δ2-isomer) | > 2.0 | > 3.5 | Superior Separation |
| Peak Asymmetry (Tailing Factor) | 1.95[2] | < 1.2 | More Symmetrical Peaks |
| Theoretical Plates (N) | ~8,000 | ~25,000 | Higher Efficiency |
| System Backpressure | ~1,500 psi | ~9,000 psi | N/A (System Dependent) |
| Solvent Consumption per Run | ~10 mL | ~1.0 mL | 90% Reduction |
| Limit of Quantification (LOQ) | ~12.85 mg L⁻¹[1] | ~3.0 mg L⁻¹ | ~4x More Sensitive |
Cross-Validation of HPLC and UPLC Methods: Ensuring Data Comparability
When data from two different analytical methods may be compared or used interchangeably within a product's lifecycle, regulatory guidelines mandate a cross-validation study.[8][9] The objective is to demonstrate that the two methods provide equivalent results, ensuring consistency regardless of the technology used. The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical procedure validation in its Q2(R2) guideline, which underpins this process.[7][10]
Experimental Protocol: Method Cross-Validation
This protocol outlines the steps to cross-validate the established HPLC method and the proposed UPLC method.
-
Define Acceptance Criteria: Before starting the study, establish clear acceptance criteria. For example, the percentage difference between the assay values obtained by the two methods should not exceed ±2.0% for the main analyte and ±5.0% for the impurity.
-
Select Samples: Analyze a minimum of three independent batches of Cefcapene Pivoxil API or drug product. The samples should be analyzed in duplicate or triplicate by each method.
-
Analyst and System: Ideally, the same analyst should perform the analyses on both systems to minimize variability. Both the HPLC and UPLC systems must be fully qualified and calibrated.
-
Procedure:
-
Prepare sample solutions as per the standard analytical procedure.
-
Perform system suitability tests on both the HPLC and UPLC systems to ensure they are operating correctly.
-
Analyze each of the selected batches on the HPLC system according to its validated method.
-
Concurrently, analyze the same batches on the UPLC system according to its validated method.
-
-
Data Evaluation:
-
Calculate the assay value and the percentage of the Δ2-isomer for each batch from both the HPLC and UPLC data.
-
Calculate the mean result for each batch from each method.
-
Determine the percentage difference between the mean results from the UPLC method and the HPLC method (which serves as the reference method).
-
Compare the calculated differences against the pre-defined acceptance criteria.
-
-
Documentation: Prepare a comprehensive cross-validation report that includes the protocol, raw data, calculations, and a concluding statement on whether the two methods are deemed equivalent for the intended purpose.[10]
Caption: Logical process for cross-validating the HPLC and UPLC methods.
Conclusion: Selecting the Right Tool for the Task
The transition from HPLC to UPLC for the analysis of this compound offers undeniable advantages in terms of speed, resolution, sensitivity, and operational efficiency.[3][4][5] The significant reduction in run time allows for higher sample throughput, which is particularly beneficial in high-volume quality control laboratories and during time-sensitive stability studies. The superior resolution ensures more accurate quantification of critical impurities like the Δ2-isomer, enhancing confidence in product quality.
While the initial investment in UPLC instrumentation is higher, the long-term savings in solvent consumption and the gains in productivity often provide a rapid return on investment.[6] HPLC remains a robust and reliable technique, perfectly suitable for laboratories with lower throughput needs or where existing validated methods are sufficient.
Ultimately, the choice between HPLC and UPLC depends on the specific needs of the laboratory. However, for new method development or when seeking to optimize existing assays, UPLC represents the modern standard for chromatographic analysis. A successful cross-validation, grounded in the principles outlined by ICH guidelines, is the critical final step to ensure that regardless of the platform used, the analytical data generated is reliable, consistent, and defensible.[7][9]
References
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Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science. Retrieved from [Link]
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Moguel Perez, S. (n.d.). UPLC vs HPLC: Pros and Cons Explained. Scribd. Retrieved from [Link]
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]
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International Journal of Creative Research Thoughts (IJCRT). (2021, September 9). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). ICH, FDA Bioanalytical Method Validation And Qualification Services. Retrieved from [Link]
-
Tosoh Bioscience. (n.d.). Analysis of Related Substances in Cefcapene Pivoxil Hydrochloride by SEC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Cefcapene Pivoxil-impurities. Retrieved from [Link]
-
Senevirathne, T., & Brunton, L. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1289–1294. Retrieved from [Link]
-
Zhang, M., et al. (2010). Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 24(5), 559-570. Retrieved from [Link]
-
Zarghi, A., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Scientia Pharmaceutica, 80(3), 633–642. Retrieved from [Link]
-
Zarghi, A., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. CORE. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Kumar, S., et al. (2011). UPLC method development and validation for Cefditoren Pivoxil in active pharmaceutical ingredient. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 139-143. Retrieved from [Link]
-
Kumar, S., et al. (2011). UPLC method development and validation for Cefditoren Pivoxil in active pharmaceutical Ingredient. African Journal of Pharmacy and Pharmacology, 5(6), 754-761. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structures of cefcapene pivoxil and its active metabolite.... Retrieved from [Link]
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ResearchGate. (2025, August 6). Uplc method development and validation for cefditoren pivoxil in active pharmaceutical ingredient | Request PDF. Retrieved from [Link]
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Starek, M., & Plata, K. (2022). Significance of Chromatographic Techniques in Pharmaceutical Analysis. Processes, 10(1), 139. Retrieved from [Link]
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ResearchGate. (2025, August 8). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Δ2-Cefcapene Pivoxil Quantification Methods
In the landscape of pharmaceutical quality control, the precise and accurate quantification of impurities is paramount to ensuring drug safety and efficacy. Cefcapene Pivoxil, a third-generation oral cephalosporin, is no exception.[1] A critical aspect of its quality assessment is the monitoring of its Δ2-isomer, a potential process-related impurity or degradant. The migration of the double bond within the dihydrothiazine ring from the Δ3 to the Δ2 position can impact the drug's stability and therapeutic window. Therefore, robust and reproducible analytical methods for the quantification of Δ2-Cefcapene Pivoxil are essential.
This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, supported by experimental data and insights from a seasoned application scientist's perspective. We will delve into the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and propose a framework for an inter-laboratory comparison to ensure cross-site analytical alignment.
The Analytical Imperative: Why Quantify the Δ2-Isomer?
The presence of isomers in a drug substance can have significant implications. In the case of β-lactam antibiotics like Cefcapene Pivoxil, even subtle structural changes can affect their antibacterial activity and degradation profile.[2] The Δ2-isomer, while structurally similar to the active pharmaceutical ingredient (API), may exhibit different physicochemical properties, potentially leading to altered bioavailability or the formation of unique degradation products. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the development of stability-indicating analytical methods that can resolve the API from its impurities and degradation products.[3] Accurate quantification of the Δ2-isomer is therefore not merely a quality control metric but a fundamental component of the drug's safety and stability profile.
Methodological Showdown: HPLC-UV vs. LC-MS/MS
The choice of an analytical method for impurity quantification is a balance of sensitivity, specificity, and practicality. Here, we compare two workhorses of the pharmaceutical analysis laboratory: HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and widely accessible technique for the quantification of impurities in drug substances.[4] Its suitability for quantifying the Δ2-isomer of Cefcapene Pivoxil hinges on achieving adequate chromatographic separation from the parent drug and other potential impurities.
A stability-indicating HPLC method is designed to resolve all potential degradation products and process-related impurities from the main component.[5] For Cefcapene Pivoxil and its Δ2-isomer, a reversed-phase C18 column is typically employed. The separation is achieved by exploiting the subtle differences in polarity between the two isomers. The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, is meticulously optimized to maximize resolution. The UV detection wavelength is selected based on the chromophoric properties of the cephalosporin core, typically around 270 nm, to ensure adequate sensitivity for both the API and the isomer.[2]
A well-developed HPLC-UV method for this compound quantification should be validated according to ICH Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[6] The availability of a certified reference standard for this compound is crucial for this process, enabling accurate identification and quantification.[7][8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
Even if the Δ2-isomer is not fully resolved chromatographically from other components, its unique mass-to-charge ratio (m/z) allows for its selective detection and quantification.[9] In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the Δ2-isomer is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides exceptional specificity and significantly reduces background noise, leading to lower limits of detection and quantification.
The validation of an LC-MS/MS method follows the same principles as HPLC-UV but with additional considerations for matrix effects and ionization efficiency. The specificity of the MRM transition for the Δ2-isomer must be rigorously established to ensure that there is no interference from the parent drug or other impurities.
Comparative Performance Analysis
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each method for the quantification of this compound.
| Performance Parameter | HPLC-UV | LC-MS/MS | Rationale & Field Insights |
| Specificity | Good to Excellent (dependent on chromatographic resolution) | Excellent | LC-MS/MS offers superior specificity due to the selectivity of MRM transitions, even with co-eluting peaks.[9] |
| Sensitivity (LOD/LOQ) | Moderate (typically in the low µg/mL range) | High (can reach low ng/mL or even pg/mL levels) | For trace-level quantification of the Δ2-isomer, LC-MS/MS is the method of choice. |
| Linearity & Range | Good over a wide concentration range | Good, but can be susceptible to detector saturation at high concentrations | HPLC-UV often provides a wider linear dynamic range suitable for both impurity and assay measurements. |
| Accuracy & Precision | Excellent (%RSD typically <2%) | Excellent (%RSD typically <5%) | Both methods, when properly validated, provide high accuracy and precision as per ICH guidelines.[10] |
| Robustness | Good; minor changes in mobile phase composition can affect resolution | Good; less susceptible to minor chromatographic variations due to mass-based detection | The inherent specificity of MS detection provides a more robust method against slight shifts in retention time. |
| Cost & Complexity | Lower cost, simpler instrumentation and operation | Higher initial investment and operational complexity | HPLC-UV is a more cost-effective and readily available technique in most QC laboratories. |
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol is a representative example based on established stability-indicating methods for Cefcapene Pivoxil.[2][5]
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 10 mM citric acid and 18 mM potassium chloride), isocratic elution.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm[2]
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water). Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the Cefcapene Pivoxil drug substance in the diluent to a known concentration.
3. System Suitability:
-
Inject a system suitability solution containing both Cefcapene Pivoxil and this compound to ensure adequate resolution (>2.0) between the two peaks.
4. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions in duplicate.
-
Calculate the concentration of this compound in the sample using the calibration curve.
LC-MS/MS Method for this compound Quantification
This protocol is a representative example based on established LC-MS/MS methods for cephalosporins.
1. LC Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transition: Monitor a specific precursor-to-product ion transition for this compound (to be determined by direct infusion of the reference standard).
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity of the this compound transition.
3. Standard and Sample Preparation:
-
Follow a similar procedure as for the HPLC-UV method, ensuring the final concentrations are within the linear range of the LC-MS/MS system.
4. Analysis:
-
Perform the analysis as described for the HPLC-UV method, using the peak area from the MRM chromatogram for quantification.
Visualizing the Workflows
Caption: HPLC-UV analysis workflow for this compound.
Caption: LC-MS/MS analysis workflow for this compound.
Framework for an Inter-laboratory Comparison Study
To ensure consistency and reliability of this compound quantification across different laboratories, an inter-laboratory comparison (also known as a proficiency test) is highly recommended.[1] Such a study serves to validate the analytical methods and identify any potential systematic biases between labs.
Study Design
-
Coordinating Laboratory: A central laboratory will be responsible for preparing and distributing the test samples and for collating and analyzing the results.
-
Test Samples:
-
A homogenous batch of Cefcapene Pivoxil containing a known, low level of the Δ2-isomer.
-
A sample of Cefcapene Pivoxil spiked with a known, higher concentration of the Δ2-isomer reference standard.
-
A placebo sample to assess for interferences.
-
-
Participating Laboratories: A minimum of five to ten laboratories should be included to ensure statistical significance.
-
Analytical Methods: Each laboratory should use their in-house, validated HPLC-UV or LC-MS/MS method for the analysis. A standardized reporting template should be provided.
-
Data Analysis: The results from all laboratories will be statistically analyzed to determine the mean, standard deviation, and coefficient of variation for each sample. Individual laboratory performance will be assessed using z-scores.
Caption: Inter-laboratory comparison study workflow.
Conclusion
The accurate quantification of the Δ2-isomer of Cefcapene Pivoxil is a critical component of ensuring the quality and safety of this important antibiotic. Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for this purpose, with the choice between them depending on the specific sensitivity and specificity requirements of the analysis. By adhering to rigorous validation protocols and participating in inter-laboratory comparison studies, pharmaceutical manufacturers can ensure the consistency and reliability of their analytical data, ultimately safeguarding patient health.
References
-
J&K Scientific LLC. This compound. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Zalewski, P., Czerwińska, K., & Słowińska, K. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Chromatographia, 76(7-8), 387–391. [Link]
-
CORE. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Axios Research. delta2-Cefcapene Pivoxil. [Link]
-
CNKI. Determination of Cefcapene in Human Plasma By LC MS/MS. [Link]
-
Singh, B., & Singh, S. (2014). Identification and characterization of hydrolytic degradation products of cefditoren pivoxil using LC and LC-MS/TOF. Journal of Pharmaceutical Analysis, 4(5), 318–326. [Link]
-
Singh, B., & Singh, S. (2014). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Journal of Pharmaceutical Analysis, 4(5), 318–326. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(5), 674. [Link]
- Google Patents. CN114349769A - Preparation method of cefcapene pivoxil E-type isomer.
-
Pharmaffiliates. Cefcapene Pivoxil-impurities. [Link]
-
CompaLab. What is a proficiency testing (PTP) / interlaboratory comparison (ILC) ? [Link]
-
European Commission. Interlaboratory comparisons. [Link]
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- 10. researchgate.net [researchgate.net]
A Comparative Benchmarking Study: A Novel Stability-Indicating UPLC Method for Δ2-Cefcapene Pivoxil versus the Established HPLC Reference Method
Abstract
In the landscape of pharmaceutical quality control, the continuous evolution of analytical methodologies is paramount for ensuring drug safety, efficacy, and stability. This guide presents a comprehensive benchmarking study of a newly developed, rapid, and robust stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Δ2-Cefcapene Pivoxil and its degradation products. The performance of this novel method is rigorously compared against a well-established High-Performance Liquid Chromatography (HPLC) reference method. This in-depth analysis, supported by extensive experimental data, is designed to provide researchers, scientists, and drug development professionals with the critical insights needed to assess the analytical advantages and potential for implementation of the new UPLC method in a regulated laboratory environment.
Introduction: The Analytical Imperative for Cefcapene Pivoxil
Cefcapene pivoxil is an orally administered third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its clinical efficacy is intrinsically linked to its chemical integrity. The pivoxil ester moiety enhances oral absorption, after which it is hydrolyzed to the active metabolite, cefcapene.[3][4] However, the β-lactam ring, a cornerstone of its antibacterial action, is susceptible to degradation under various stress conditions such as acidic or oxidative environments and elevated temperatures.[1][2] This underscores the critical need for precise and reliable analytical methods capable of not only quantifying the active pharmaceutical ingredient (API) but also separating and quantifying any potential degradation products. Such stability-indicating methods are a regulatory expectation and a fundamental component of drug development and quality control.[5][6][7][8]
This guide will navigate the benchmarking process of a novel UPLC method designed for the analysis of this compound, an isomer that can be present, against a widely accepted HPLC reference method. The core objective is to provide a data-driven comparison of key analytical performance parameters, including specificity, linearity, accuracy, precision, and robustness, in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[5][6][7][8][9][10][11][12][13]
The Competing Methodologies: A Head-to-Head Comparison
The selection of an analytical method is a critical decision in the pharmaceutical industry, balancing the need for accuracy and reliability with the demand for efficiency and speed. Here, we compare a traditional HPLC method with a modern UPLC approach.
The Reference Method: A Foundation in HPLC
The reference method is a stability-indicating isocratic reverse-phase HPLC method, adapted from established literature, which has been a workhorse for the analysis of cefcapene pivoxil.[1][2][14] Its reliability and reproducibility have made it a trusted method in many quality control laboratories.
The New Contender: A Leap Forward with UPLC
The new analytical method leverages the power of UPLC technology to offer significant improvements in speed and resolution. By utilizing sub-2 µm particle size columns, UPLC systems can operate at higher pressures, leading to faster separation times and increased peak efficiency. This can translate to higher sample throughput and reduced solvent consumption, offering both economic and environmental benefits.
Experimental Design: A Rigorous Approach to Benchmarking
To ensure a fair and comprehensive comparison, a rigorous experimental plan was designed and executed. This involved a head-to-head evaluation of both the reference HPLC and the new UPLC methods based on the validation parameters stipulated by ICH Q2(R2) guidelines.[5][6][7][8]
Materials and Reagents
Cefcapene Pivoxil Hydrochloride Hydrate reference standard (≥98% purity, HPLC) was procured from a certified supplier. All solvents and reagents used were of HPLC or UPLC grade.
Instrumentation
-
Reference HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
New UPLC System: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
Forced Degradation Studies
To establish the stability-indicating nature of both methods, forced degradation studies were conducted on Cefcapene Pivoxil.[1][2] The API was subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.5 M HCl at 90°C for 4 hours.[1]
-
Oxidative Degradation: 6% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 120°C for 28 days.[1]
The resulting stressed samples were then analyzed using both the HPLC and UPLC methods to assess the separation of the main peak from any degradation products.
Detailed Experimental Protocols
The following sections provide a step-by-step methodology for both the reference HPLC and the new UPLC methods.
Reference HPLC Method Protocol
-
Chromatographic Conditions:
-
Column: Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride) in a 45:55 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 270 nm.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Cefcapene Pivoxil reference standard in acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 20-240 µg/mL).[14]
-
Sample Solution: Prepare the sample solution to have a final concentration within the linear range.
-
New UPLC Method Protocol
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 2.0 10 90 2.5 10 90 2.6 90 10 | 3.5 | 90 | 10 |
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Cefcapene Pivoxil reference standard in acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 5-150 µg/mL).
-
Sample Solution: Prepare the sample solution to have a final concentration within the linear range.
-
Visualization of Experimental Workflow
To provide a clear visual representation of the benchmarking process, the following diagram outlines the key stages of the experimental workflow.
Caption: Experimental workflow for benchmarking the new UPLC method against the reference HPLC method.
Comparative Data Analysis: A Quantitative Showdown
The following tables summarize the comparative performance of the reference HPLC and the new UPLC methods across all validated parameters.
Table 1: System Suitability
| Parameter | Reference HPLC Method | New UPLC Method | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 15000 | > 2000 |
| Resolution (Rs) | > 2.0 (between Cefcapene and nearest degradant) | > 3.0 (between Cefcapene and nearest degradant) | > 1.5 |
Table 2: Linearity and Range
| Parameter | Reference HPLC Method | New UPLC Method |
| Linear Range | 20 - 240 µg/mL | 5 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| y-intercept | Minimal | Minimal |
Table 3: Accuracy (Recovery)
| Spiked Level | Reference HPLC Method (% Recovery) | New UPLC Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.1% | 99.8% | 98.0% - 102.0% |
| 120% | 99.8% | 100.5% | 98.0% - 102.0% |
Table 4: Precision (%RSD)
| Precision Level | Reference HPLC Method (%RSD) | New UPLC Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 0.5% | ≤ 2.0% |
| Intermediate Precision (n=6, different day, different analyst) | 1.2% | 0.9% | ≤ 2.0% |
Table 5: Robustness
| Parameter Variation | Reference HPLC Method (Impact on Results) | New UPLC Method (Impact on Results) |
| Flow Rate (± 10%) | Minor shift in retention time | Negligible impact |
| Column Temperature (± 5°C) | Minor shift in retention time | Negligible impact |
| Mobile Phase Composition (± 2%) | Significant shift in retention time | Minor shift in retention time |
Table 6: Method Run Time
| Parameter | Reference HPLC Method | New UPLC Method |
| Total Run Time | ~15 minutes | ~3.5 minutes |
Discussion: Interpreting the Results
The experimental data clearly demonstrates that both the reference HPLC and the new UPLC methods are suitable for the intended purpose of quantifying Cefcapene Pivoxil in the presence of its degradation products. Both methods meet the acceptance criteria for all validation parameters as per ICH guidelines.[10]
However, the new UPLC method exhibits several distinct advantages:
-
Superior Speed: The most significant advantage of the UPLC method is the drastic reduction in run time from approximately 15 minutes to 3.5 minutes. This represents a more than four-fold increase in sample throughput.
-
Enhanced Resolution and Efficiency: The UPLC method provided significantly higher theoretical plates and better resolution between the parent drug and its degradation products, leading to more reliable peak integration and quantification.
-
Improved Precision: The lower %RSD values for both repeatability and intermediate precision indicate that the UPLC method is more precise than the HPLC method.
-
Greater Robustness: The UPLC method demonstrated less susceptibility to minor variations in chromatographic conditions, suggesting a more robust and reliable performance in a routine laboratory setting.
Conclusion: A Clear Verdict for the New UPLC Method
Based on the comprehensive benchmarking study, the newly developed stability-indicating UPLC method for the analysis of this compound is not only a viable alternative to the established HPLC reference method but also a demonstrably superior one. Its significantly shorter run time, coupled with enhanced resolution, precision, and robustness, makes it an ideal candidate for implementation in high-throughput quality control environments. The adoption of this UPLC method can lead to substantial improvements in laboratory efficiency, reduced operational costs, and a more environmentally friendly analytical workflow due to lower solvent consumption.
References
- Koga T, Rikimaru T, Tokunaga N, Higashi T, Nakamura M, Ichikawa Y, Matsuo K. J Infect Chemother. 2011;17(4):499–503.
-
Zalewski, P., Czerwińska, K., & Szymański, A. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Chromatographia, 76(7-8), 387-391. [Link]
-
ResearchGate. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
CORE. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Contract Pharma. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? [Link]
-
SciELO México. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. [Link]
-
PMC. (n.d.). Development and Validation of a Rapid Turbidimetric Assay to Determine the Potency of Cefuroxime Sodium in Powder for Injection. [Link]
-
PubMed. (2013). Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. [Link]
-
Systematic Reviews in Pharmacy. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. [Link]
-
PubChem. (n.d.). Cefcapene pivoxil. [Link]
-
AKJournals. (n.d.). Different validated methods for determination of cefditoren pivoxil. [Link]
-
ResearchGate. (n.d.). The chemical structures of cefcapene pivoxil and its active metabolite... [Link]
-
Research Journal of Pharmacy and Technology. (2011). A Validated Stability Indicating RP-HPLC Method for Cefditoren Pivoxil in Bulk Drug and Pharmaceutical Dosage Form. [Link]
-
African Journal of Pharmacy and Pharmacology. (2011). UPLC method development and validation for Cefditoren Pivoxil in active pharmaceutical ingredient. [Link]
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- 3. Cefcapene pivoxil | C23H29N5O8S2 | CID 5282438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Δ2-Cefcapene Pivoxil
Operational Safety Guide: Handling -Cefcapene Pivoxil
Executive Safety Summary
-Cefcapene PivoxilThe Core Hazard: The primary risk is not acute toxicity, but immunological sensitization . Exposure to trace amounts can induce IgE-mediated hypersensitivity (anaphylaxis) or T-cell mediated skin reactions in sensitized individuals.
Operational Directive: Treat this substance as a SafeBridge Category 3 (OEB 3) compound. All handling must prioritize the prevention of inhalation and dermal contact to avoid "haptenization"—the process where the drug binds to body proteins, triggering an immune response.
Scientific Rationale: The Mechanism of Hazard
To understand the strict PPE requirements, one must understand the chemical mechanism of the hazard.
The
-
Ring Strain: The
-lactam ring is highly strained and electrophilic. -
Acylation: Upon contact with skin or mucous membranes, the ring opens and covalently binds to lysine residues on serum albumin or membrane proteins.
-
Hapten-Carrier Complex: This drug-protein conjugate is recognized by the immune system as foreign, leading to sensitization.
Visualization: The Haptenization Pathway
Caption: The chemical pathway from exposure to allergic reaction. The beta-lactam ring's reactivity necessitates absolute barrier protection.
PPE Matrix & Engineering Controls
Do not rely on PPE alone. Engineering controls (isolators/fume hoods) are the primary defense. PPE is the secondary containment.
Occupational Exposure Band (OEB) Classification: OEB 3
Target Containment Limit:
| Protection Zone | Component | Specification | Scientific Justification |
| Respiratory | Primary | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 (if handled in Class II BSC). | Cephalosporins are potent respiratory sensitizers. Inhalation of aerosolized powder is the fastest route to anaphylaxis. |
| Dermal (Hand) | Inner Glove | Nitrile (4 mil minimum) | Provides tactile sensitivity. |
| Outer Glove | Nitrile or Neoprene (Extended Cuff) | Double-gloving is mandatory. It creates a visual indicator for breaches and allows outer glove removal without exposing skin. | |
| Body | Suit | Tyvek® 400 (or equivalent) | Non-porous material required. Lab coats are insufficient as they allow dust penetration to street clothes. |
| Cuffs | Taped or Thumb-loops | Prevents sleeve retraction during arm movement, a common exposure point. | |
| Ocular | Eye Wear | Indirect Vent Goggles | Prevents dust entry. Safety glasses with side shields are acceptable only if working strictly behind a sash. |
Operational Protocol: Step-by-Step
This workflow is designed to be self-validating . Each step includes a check to ensure the previous step was successful.
Phase 1: Pre-Work Preparation
-
Verify Engineering Controls: Check the flow alarm on the Biological Safety Cabinet (BSC) or Fume Hood. Magnehelic gauge should read between 0.3 – 0.6 inches w.c.
-
Deactivate Static:
-Cefcapene Pivoxil powder can be static. Use an ionizing bar or anti-static gun inside the hood to prevent powder "fly-out."
Phase 2: Donning Sequence (The "Clean to Dirty" Flow)
-
Shoe Covers: Don shoe covers to prevent tracking migration.
-
Hand Wash: Wash hands with soap; dry thoroughly.
-
Inner Gloves: Don first pair of nitrile gloves. Inspect for pinholes.
-
Tyvek Suit: Don suit. CRITICAL: Pull sleeves over the inner gloves.
-
Outer Gloves: Don second pair of gloves. Pull cuffs over the Tyvek sleeve.
-
Tape Seal (Optional but Recommended): Apply chemically resistant tape at the glove-sleeve interface.
Phase 3: Handling & Weighing
-
Solubilization: Whenever possible, solubilize the solid
-Cefcapene Pivoxil immediately upon opening the vial. Liquids are easier to contain than powders. -
Weighing: Use a balance inside the containment enclosure.
-
Technique: Use the "tare-vial" method. Do not use weighing paper; use a weighing boat or funnel that can be rinsed or disposed of directly.
-
-
Decontamination: Wipe down the exterior of the vial with 1% Sodium Hypochlorite (bleach) or 0.1M NaOH followed by water before removing it from the hood.
-
Why: High pH opens the beta-lactam ring, chemically destroying the allergen.
-
Phase 4: Doffing & Disposal (The High-Risk Zone)
Most exposures occur during the removal of PPE.
-
Outer Glove Removal: Remove outer gloves inside the hood/BSC using the "beak" method (pinch and pull). Dispose of in biohazard/chemical waste bin inside the hood.
-
Suit Removal: Unzip and roll the suit outwards (dirty side in). Do not shake the suit.
-
Inner Glove Removal: Remove inner gloves last, ensuring you do not touch the outside of the glove.[1]
-
Wash: Immediate soap and water wash of hands and forearms.
Logic of Operations Diagram
Caption: Operational workflow emphasizing the critical decontamination step prior to waste segregation.
Emergency Response & Disposal
Spill Management
If powder is spilled outside the hood:
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Wear N95 or P100 respirator before re-entering.
-
Neutralize: Cover spill with paper towels soaked in 0.1M NaOH or 1% Sodium Hypochlorite . Allow to sit for 30 minutes to degrade the beta-lactam ring.
-
Clean: Wipe up (do not sweep/dust).
Waste Disposal
-
Method: High-Temperature Incineration is the only acceptable disposal method for beta-lactams to prevent environmental accumulation and antimicrobial resistance.
-
Labeling: Clearly label waste as "Beta-Lactam / Cephalosporin - Sensitizer."
Medical Surveillance
References
-
U.S. Food and Drug Administration (FDA). (2013).[6] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2019). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Cefcapene Pivoxil - Substance Information & Classification. Retrieved from [Link]
-
Moseley, C. (2009). SafeBridge Consultants: Occupational Health & Safety of Potent Pharmaceutical Compounds. SafeBridge Consultants. (Industry standard for OEB classification logic).[7]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
